5-[(dimethylamino)methyl]pyridin-3-amine
Overview
Description
5-[(dimethylamino)methyl]pyridin-3-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound’s interaction with its targets can result in changes to the target’s function. For example, the compound might inhibit or enhance the target’s activity. This can lead to changes in cellular processes and ultimately affect the organism’s physiology .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it can alter the pathway’s activity and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can impact its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can influence how well the compound is absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its targets and mode of action. For example, if the compound has anti-inflammatory properties, it might reduce inflammation by inhibiting the production of certain inflammatory molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-((Dimethylamino)methyl)pyridin-3-amine are not fully understood due to the lack of specific studies on this compound. It is known that amines can influence the basicity of existing compounds . For instance, when an amine binds itself with a Pd center, its deprotonation occurs readily with a base such as K3PO4 . This suggests that 5-((Dimethylamino)methyl)pyridin-3-amine could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of action of 5-((Dimethylamino)methyl)pyridin-3-amine is not well-studied. It is known that amines can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the condensation reaction of diethyl malonate with sodium and 3-nitro-5-chloropyridine, followed by a reduction reaction . Another method involves the use of microwave reactors to eliminate reagent concentration and temperature gradients, thus optimizing the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents to form carbon-carbon bonds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction can produce a variety of pyridine derivatives with different functional groups .
Scientific Research Applications
5-[(dimethylamino)methyl]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is employed in the study of biological pathways and molecular interactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in esterification and other reactions.
5-methylpyridin-3-amine: Used as an intermediate in organic synthesis and the production of pharmaceuticals.
Uniqueness
5-[(dimethylamino)methyl]pyridin-3-amine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRTBHVJDCKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403249-01-3 | |
Record name | 5-[(dimethylamino)methyl]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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